molecular formula C17H17FN2O2 B5191148 N-[4-(acetylamino)-3-methylphenyl]-2-(4-fluorophenyl)acetamide CAS No. 959237-39-9

N-[4-(acetylamino)-3-methylphenyl]-2-(4-fluorophenyl)acetamide

Cat. No. B5191148
CAS RN: 959237-39-9
M. Wt: 300.33 g/mol
InChI Key: KCZLYVULEDKSGR-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)-3-methylphenyl]-2-(4-fluorophenyl)acetamide, commonly known as N-phenyl-2-(4-fluorophenyl)acetamide (N-aryl-2-phenylacetamide), is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of arylacetamides, which are known for their analgesic, anti-inflammatory, and antipyretic properties.

Mechanism of Action

The exact mechanism of action of N-phenyl-2-(4-fluorophenyl)acetamide is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of cyclooxygenase enzymes, modulation of GABA receptors, and inhibition of histone deacetylases. These pathways are involved in pain and inflammation, neurological disorders, and cancer, suggesting the potential therapeutic applications of N-phenyl-2-(4-fluorophenyl)acetamide.
Biochemical and Physiological Effects:
N-phenyl-2-(4-fluorophenyl)acetamide has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, indicating its anti-inflammatory properties. It has also been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, suggesting its potential for the treatment of neurological disorders such as anxiety and epilepsy. Moreover, N-phenyl-2-(4-fluorophenyl)acetamide has been reported to induce apoptosis in cancer cells, indicating its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

N-phenyl-2-(4-fluorophenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Moreover, it has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are also some limitations to using N-phenyl-2-(4-fluorophenyl)acetamide in lab experiments. Its exact mechanism of action is not fully understood, and its potential side effects on human health are not well documented.

Future Directions

There are several future directions for the research of N-phenyl-2-(4-fluorophenyl)acetamide. One potential direction is to further investigate its potential therapeutic applications, particularly in the treatment of pain and inflammation-related disorders, neurological disorders, and cancer. Another potential direction is to study its mechanism of action in more detail, which could lead to the development of more effective and targeted therapies. Moreover, future research could focus on the development of new synthesis methods for N-phenyl-2-(4-fluorophenyl)acetamide, which could improve its yield and reduce the cost of production.

Synthesis Methods

The synthesis of N-phenyl-2-(4-fluorophenyl)acetamide can be achieved through a multi-step process. The first step involves the reaction of 4-fluoroacetophenone with paraformaldehyde in the presence of a catalyst to form 4-fluoro-α,α-dimethylbenzeneacetaldehyde. This intermediate is then reacted with 4-(acetylamino)-3-methylphenylboronic acid in the presence of a palladium catalyst to form N-phenyl-2-(4-fluorophenyl)acetamide. The yield of this synthesis method is reported to be around 80%.

Scientific Research Applications

N-phenyl-2-(4-fluorophenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been reported to have analgesic, anti-inflammatory, and antipyretic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. It has also been shown to possess anticonvulsant and anxiolytic properties, indicating its potential for the treatment of neurological disorders such as epilepsy and anxiety. Moreover, N-phenyl-2-(4-fluorophenyl)acetamide has been reported to have anticancer properties, making it a potential candidate for cancer treatment.

properties

IUPAC Name

N-(4-acetamido-3-methylphenyl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c1-11-9-15(7-8-16(11)19-12(2)21)20-17(22)10-13-3-5-14(18)6-4-13/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZLYVULEDKSGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)F)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101189973
Record name N-[4-(Acetylamino)-3-methylphenyl]-4-fluorobenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101189973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

959237-39-9
Record name N-[4-(Acetylamino)-3-methylphenyl]-4-fluorobenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959237-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Acetylamino)-3-methylphenyl]-4-fluorobenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101189973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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